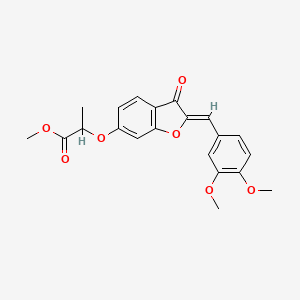![molecular formula C16H15ClN4O4 B2409691 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1903770-60-4](/img/structure/B2409691.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O4 and its molecular weight is 362.77. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les chercheurs ont utilisé ce composé pour la détermination de la l-ornithine (L-ORN), un acide aminé que l'on trouve couramment dans les compléments alimentaires et les produits de musculation .
- CDs@NBD présente une émission de fluorescence caractéristique à λex/λem = 360/443 nm, ce qui en fait un candidat potentiel pour diverses applications .
Détermination des acides aminés:
Matériau hybride à base de points de carbone:
Synthèse de trifluorométhylpyridines:
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds have been evaluated for their anticonvulsant effects . Therefore, it is plausible that this compound may interact with neuronal ion channels or receptors that modulate neuronal excitability, a common target for anticonvulsant drugs.
Mode of Action
Based on its structural similarity to other anticonvulsant agents, it may act by modulating the activity of voltage-gated ion channels or gaba receptors in the brain, thereby reducing neuronal excitability .
Biochemical Pathways
The compound may affect several biochemical pathways related to neuronal excitability and neurotransmission. For instance, it could influence the GABAergic system, which is one of the main inhibitory neurotransmitter systems in the brain and plays a crucial role in maintaining the balance between neuronal excitation and inhibition .
Result of Action
The result of the compound’s action would likely be a decrease in neuronal excitability, which could potentially lead to a reduction in the frequency and severity of seizures in conditions like epilepsy .
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1-4,7H,5-6,8-9H2,(H,18,24)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRARSQVNZIKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
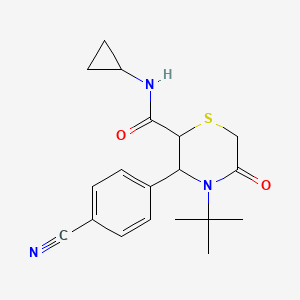
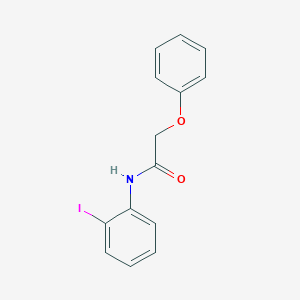
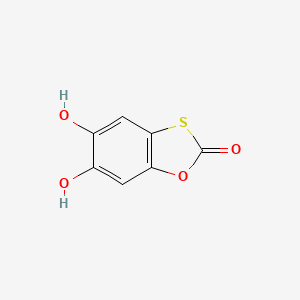
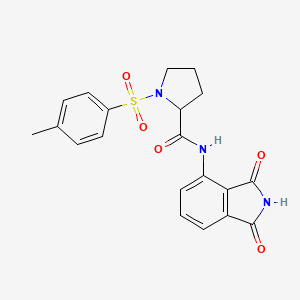
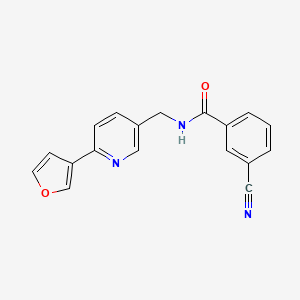

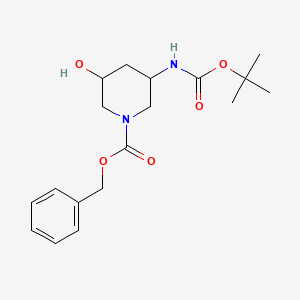

![1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2409620.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
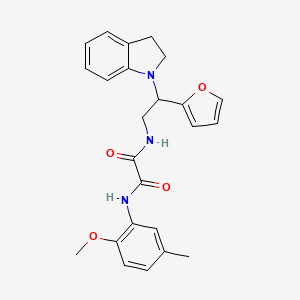
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)

